molecular formula C18H33NaO2 B13873354 Sodium (Z)-octadec-6-enoate

Sodium (Z)-octadec-6-enoate

Cat. No.: B13873354
M. Wt: 304.4 g/mol
InChI Key: UYUAKLGDTIFZIV-UHFFFAOYSA-M
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Description

Sodium (Z)-octadec-6-enoate, also known as sodium oleate, is a sodium salt of oleic acid. It is a fatty acid salt commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in the production of soaps, detergents, and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (Z)-octadec-6-enoate can be synthesized through the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium oleate and water:

C17H33COOH+NaOHC17H33COONa+H2O\text{C}_{17}\text{H}_{33}\text{COOH} + \text{NaOH} \rightarrow \text{C}_{17}\text{H}_{33}\text{COONa} + \text{H}_2\text{O} C17​H33​COOH+NaOH→C17​H33​COONa+H2​O

Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium hydroxide. The process involves mixing oleic acid with a sodium hydroxide solution under controlled temperature and pH conditions to ensure complete conversion to sodium oleate.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-octadec-6-enoate undergoes various chemical reactions, including:

    Oxidation: Sodium oleate can be oxidized to form peroxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acid salts.

    Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reactions with other metal salts can lead to the formation of different metal oleates.

Major Products Formed:

    Oxidation: Peroxides and hydroxylated derivatives.

    Reduction: Sodium stearate (saturated fatty acid salt).

    Substitution: Metal oleates (e.g., calcium oleate, magnesium oleate).

Scientific Research Applications

Sodium (Z)-octadec-6-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in various chemical reactions.

    Biology: Employed in cell culture media as a fatty acid supplement.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the production of soaps, detergents, and emulsifiers. It is also used in the formulation of lubricants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of sodium (Z)-octadec-6-enoate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in its role as an emulsifier and detergent. At the molecular level, sodium oleate interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in water.

Comparison with Similar Compounds

Sodium (Z)-octadec-6-enoate can be compared with other fatty acid salts, such as:

    Sodium stearate: A saturated fatty acid salt with similar surfactant properties but higher melting point.

    Sodium palmitate: Another saturated fatty acid salt with a shorter carbon chain, resulting in different physical properties.

    Sodium laurate: A fatty acid salt with a shorter carbon chain, commonly used in soaps and detergents.

Uniqueness: this compound is unique due to its unsaturated carbon chain, which imparts different physical and chemical properties compared to saturated fatty acid salts. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications.

Properties

Molecular Formula

C18H33NaO2

Molecular Weight

304.4 g/mol

IUPAC Name

sodium;octadec-6-enoate

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

UYUAKLGDTIFZIV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+]

Origin of Product

United States

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